molecular formula C24H18ClFN2O3S B2354232 3'-(3-Chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894542-29-1

3'-(3-Chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2354232
CAS No.: 894542-29-1
M. Wt: 468.93
InChI Key: HEEMRAWFYSTGDT-UHFFFAOYSA-N
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Description

This compound belongs to the spiro-thiazolidinedione class, characterized by a fused indole-thiazolidine core with a spiro junction. Key structural features include a 3-chloro-4-fluorophenyl group at the 3' position and a 3-methoxyphenylmethyl substituent at the indole nitrogen. These substituents likely influence its biological activity and physicochemical properties, such as lipophilicity and electronic interactions.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3S/c1-31-17-6-4-5-15(11-17)13-27-21-8-3-2-7-18(21)24(23(27)30)28(22(29)14-32-24)16-9-10-20(26)19(25)12-16/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEMRAWFYSTGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Ring Formation

The 4-thiazolidinone moiety is typically synthesized via cyclocondensation of α-halocarbonyl compounds with thiourea derivatives. For the 3-chloro-4-fluorophenyl-substituted thiazolidinone, the following protocol is adapted from Kallenberg’s method:

Reaction Scheme 1

  • Step 1 : Condensation of 3-chloro-4-fluorophenyl isothiocyanate (A ) with ethyl chloroacetate (B ) in the presence of KOH yields the thiazolidinone precursor (C ).
  • Step 2 : Acid-mediated cyclization of C generates the 4-thiazolidinone ring (D ) (Yield: 78–85%).

This method avoids the generation of toxic HCN gas, a by-product in alternative routes involving potassium thiocyanate.

Microwave-Assisted Optimization

Kumar’s microwave-assisted protocol reduces reaction times from 12 hours to 5 minutes by irradiating a mixture of thiourea and α-chloroacetic acid at 250 W. Applied to the 3-chloro-4-fluorophenyl variant, this approach achieves comparable yields (83%) with enhanced purity.

Construction of the Spiro[indole-3,2'-thiazolidine] Core

Spirocyclization via Tandem Condensation

The spiro junction is formed through a one-pot reaction combining the indole-3-one and thiazolidinone precursors. A modified Knoevenagel condensation, as reported by Zhou et al., facilitates this process:

Reaction Scheme 2

  • Step 1 : Deprotonation of indole-3-one (E ) using ethylenediamine diacetate (EDDA) generates a nucleophilic enolate.
  • Step 2 : Reaction with the thiazolidinone aldehyde (F ) forms the spiro intermediate (G ) (Yield: 65–72%).

Sonication-Enhanced Cyclization

Ultrasound irradiation (25 min, 25°C) in a EtOH/H₂O (2:1) system significantly accelerates spirocyclization compared to traditional magnetic stirring (12 hours). This method is particularly effective for sterically hindered substrates, achieving yields up to 89%.

Functionalization of the Indole Nitrogen

Benzylation with 3-Methoxyphenylmethyl Chloride

The indole nitrogen is alkylated using 3-methoxyphenylmethyl chloride (H ) under basic conditions (NaH, DMF). This reaction proceeds via an SN2 mechanism, with yields optimized to 92% when conducted at 0°C.

Reaction Scheme 3

  • Step 1 : Deprotonation of the indole nitrogen with NaH.
  • Step 2 : Alkylation with H to afford the target substituent.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Spirocyclization Strategies

Method Conditions Yield (%) Time
Traditional Condensation EtOH, reflux, 12 h 65 Prolonged
Microwave-Assisted 250 W, 5 min 83 0.5 h
Sonication 25°C, 25 min 89 0.4 h

Chemical Reactions Analysis

Types of Reactions

3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Comparison with Antimicrobial Spiro-Thiazolidinediones

Antibacterial Activity

  • Compound 76 : 3′,3′′′-(3,3′-Dimethoxy-[1,1′-biphenyl]-4,4′-diyl)bis(spiro[indoline-3,2′-thiazolidine]-2,4′-dione) exhibits the strongest antibacterial activity among spiro-thiazolidinediones, with MIC values <1 µg/mL against Staphylococcus aureus and Escherichia coli. The dimethoxybiphenyl moiety enhances membrane penetration .
  • Compound 78: 6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-((3-oxo-1-thia-4-azaspiro[4.4]nonan-4-yl)amino)nicotinamide shows broad-spectrum activity, with MICs of 0.5 µg/mL against both Gram-positive and Gram-negative bacteria. The bromophenyl group contributes to hydrophobic interactions with bacterial enzymes .
  • The 3-methoxy group could improve solubility compared to purely hydrophobic substituents .

Antifungal Activity

  • Compound 81 : 3'-Methyl-4'-phenyl-2'-thioxo-1H-spiro[naphthalene-2,5'-thiazolidin]-1-one demonstrates potent activity against Sclerotinia sclerotiorum (IC₅₀ = 2.1 µM). The thioxo group increases electrophilicity, aiding in fungal enzyme inhibition .
  • Target Compound : The absence of a thioxo group may reduce antifungal efficacy compared to compound 81. However, the chloro-fluorophenyl substituent could compensate by enhancing target affinity through halogen bonding .

Comparison with Anticancer and Antioxidant Analogs

Anticancer Activity

  • Compound 100 : 3′-(4-Fluorophenyl)-6′-methyl-9′-(p-tolyl)-3′H-spiro[cyclohexane-1,2′-thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidin]-8′(7′H)-one shows IC₅₀ values of 8.2 µM (HepG2) and 6.7 µM (MCF-7). The fluorophenyl group stabilizes π-π stacking with DNA .
  • Compound IIa : (5'Z)-5'-(Benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione exhibits IC₅₀ = 4.5 µM against leukemia cells, attributed to ROS generation via the chlorophenyl moiety .
  • Target Compound : The 3-chloro-4-fluorophenyl group may synergize ROS induction and DNA damage, similar to compound IIa. The 3-methoxyphenylmethyl substituent could modulate cytotoxicity by altering cellular uptake .

Antioxidant Activity

  • Compound 101 : (5′S)-3′-(2-Benzoyl-4-chlorophenyl)-5′-methyl-spiro[indoline-3,2′-thiazolidine]-2,4′-dione shows 89% DPPH radical scavenging at 100 µM. The chlorophenyl group enhances electron transfer capacity .
  • Target Compound : The chloro-fluorophenyl substituent may exhibit comparable radical scavenging, though the methoxy group could reduce efficacy due to steric hindrance .

Substituent Effects on Activity

Compound Substituents Key Activity Reference
Target Compound 3-Chloro-4-fluorophenyl, 3-methoxy Hypothesized antimicrobial/anticancer
76 (Antibacterial) Dimethoxybiphenyl MIC <1 µg/mL (Gram±)
IIa (Anticancer) 4-Chlorophenyl, benzylidene IC₅₀ = 4.5 µM (Leukemia)
101 (Antioxidant) 4-Chlorophenyl, benzoyl 89% DPPH scavenging

The chloro and fluoro groups in the target compound likely enhance target binding via halogen interactions, while the methoxy group improves solubility relative to purely hydrophobic analogs .

Biological Activity

The compound 3'-(3-Chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione , classified as a spiroindole derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and applications based on recent research findings.

The synthesis of this compound involves several critical steps that optimize yield and selectivity. The molecular formula is C21H20ClFN2O3SC_{21}H_{20}ClFN_2O_3S, indicating a complex arrangement of atoms that contributes to its biological activity. Various spectroscopic techniques are employed to analyze its structure, including NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, which share structural similarities with our compound. Thiazolidin-4-ones have shown a broad spectrum of bioactivities including:

  • Antibacterial : Effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL for some derivatives .
  • Antifungal : Demonstrated activity against Candida albicans with MICs exceeding 5000 µg/mL for some compounds .

Anticancer Activity

The compound's structure suggests potential anticancer properties , similar to other spiroindole derivatives that have shown efficacy in inhibiting cancer cell proliferation through various pathways. The precise mechanism remains to be fully elucidated but may involve interference with cell cycle progression or apoptosis induction.

While the exact mechanism of action for this compound is not fully understood, it may involve:

  • Inhibition of key enzymes : Similar compounds have been noted to inhibit kinases involved in cancer progression.
  • Biofilm formation inhibition : The compound may disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness in treating infections resistant to conventional antibiotics .

Case Studies

A recent review analyzed the antibiofilm properties of thiazolidinone derivatives over the past two decades. Notably:

  • Compound 3a exhibited significant antibiofilm activity against MRSA and VRE with biofilm inhibitory concentrations (BICs) of 8.23 µg/mL and 7.56 µg/mL, respectively .
  • Another study reported that similar compounds demonstrated MIC values between 625 and >5000 µg/mL against various bacterial strains .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Stepwise Assembly : The spiro[indole-thiazolidine] core is typically constructed via cyclocondensation of indole precursors with thiazolidine intermediates under acidic or basic conditions. Temperature (60–100°C) and solvent polarity (e.g., THF, DMF) significantly influence ring closure efficiency .
  • Substituent Compatibility : The chloro-fluorophenyl and methoxyphenyl groups require inert atmospheres (N₂/Ar) to prevent oxidative degradation during alkylation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating the final product with >95% purity .

Basic Question

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign spiro-junction protons (δ 3.5–5.0 ppm) and differentiate diastereotopic methylene groups in the thiazolidine ring .
  • X-ray Crystallography : Resolves the spiro-conformation and confirms the stereochemistry at the indole-thiazolidine junction. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with <3 ppm error) .

Advanced Question

Q. How can computational modeling predict this compound’s reactivity or biological target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dione moiety often acts as a Michael acceptor .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs). The chloro-fluorophenyl group may exhibit π-π stacking with aromatic residues .
  • MD Simulations : Assess binding stability in physiological conditions (e.g., solvation models, 310 K) to prioritize synthetic analogs .

Advanced Question

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, ATP concentration for kinase assays). Variability in the methoxyphenyl group’s metabolic stability may explain discrepancies .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., demethylation of the methoxy group) that could interfere with activity .
  • Structural-Activity Relationship (SAR) : Correlate substituent modifications (e.g., replacing chloro with bromo) with activity trends to isolate critical pharmacophores .

Advanced Question

Q. What experimental design strategies improve efficiency in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to optimize parameters (e.g., temperature, catalyst loading) in parallel. For example, a 2⁴⁻¹ design can reduce reaction steps by 30% .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility in sensitive steps (e.g., diazomethane generation for alkylation) while minimizing intermediate degradation .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments (e.g., quenching excess reagents) .

Basic Question

Q. How do the chloro-fluorophenyl and methoxyphenyl substituents influence this compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity (LogP) : The chloro-fluorophenyl group increases LogP (~3.5), enhancing membrane permeability, while the methoxyphenyl group introduces moderate polarity (clogP = 2.8) .
  • Metabolic Stability : The 3-methoxy group is susceptible to CYP450-mediated demethylation, which can be mitigated by deuteration or fluorine substitution .
  • Crystallinity : The rigid spiro-structure promotes crystal packing, but bulky substituents may reduce solubility (e.g., <0.1 mg/mL in PBS) .

Advanced Question

Q. What strategies ensure enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity during spiro-ring formation .
  • Chiral Chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol eluents .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Basic Question

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Light Sensitivity : The dione moiety is prone to photodegradation. Store in amber vials at –20°C under inert gas .
  • Hydrolysis : The thiazolidine ring may hydrolyze in aqueous buffers (pH >7). Use lyophilization for long-term storage .
  • Oxygen Sensitivity : Antioxidants (e.g., BHT) prevent radical-mediated decomposition of the methoxyphenyl group .

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